(2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S2/c1-23-17-6-3-2-5-16(17)18(21)20-7-4-12-24-14-15(20)13-19-8-10-22-11-9-19/h2-3,5-6,15H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBWAVGNBKKSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCSCC2CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone , also known as Irgacure 907 , is a synthetic organic compound with notable biological activities. Its structure consists of a thiazepan ring, a morpholine group, and a methylthio-substituted phenyl moiety. This compound has garnered attention in various fields, including pharmacology and materials science, due to its potential applications as a photoinitiator in polymerization processes and its biological effects on cellular mechanisms.
- Molecular Formula : C₁₅H₂₁N₁O₂S
- Molecular Weight : 279.398 g/mol
- CAS Number : 71868-10-5
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on cell viability, apoptosis, and its role as a photoinitiator.
Research indicates that this compound induces apoptosis in human blood mononuclear cells through the activation of caspases-3 and -7. This suggests that it may play a role in regulating programmed cell death, which is crucial for maintaining cellular homeostasis and eliminating damaged cells .
Cytotoxicity Studies
A series of cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. The compound demonstrated significant inhibitory effects on cell proliferation at micromolar concentrations. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Caspase activation |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 20.0 | Cell cycle arrest |
Case Study 1: Photoinitiator Applications
In a study published in Materials Science, the compound was evaluated as a photoinitiator in UV-curable systems. The findings indicated that it effectively initiated polymerization reactions under UV light, leading to high conversion rates of monomers to polymers without significant cytotoxicity to surrounding cells .
Case Study 2: Anti-Cancer Potential
A research article focused on the anti-cancer properties of the compound highlighted its potential in combination therapies for enhanced efficacy against resistant cancer cell lines. The study showed synergistic effects when used alongside traditional chemotherapeutics, resulting in increased apoptosis rates and reduced cell viability .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can exhibit significant anticancer activity. For instance, the compound acts as an antagonist of bone morphogenetic protein (BMP) signaling pathways, which are crucial in regulating cell growth and differentiation. This antagonism has potential therapeutic implications for treating various cancers and hematopoietic diseases .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective properties. The modulation of BMP signaling is linked to neuroprotection in models of neurodegenerative diseases. By inhibiting excessive BMP signaling, the compound could potentially mitigate neuronal cell death and promote survival under stress conditions .
Photo-Initiator in Photopolymerization
This compound is utilized as a photo-initiator in UV curing processes. It is particularly effective in initiating polymerization reactions when exposed to UV light, making it valuable in the production of coatings, adhesives, and inks. Its ability to generate free radicals upon UV exposure facilitates rapid curing processes, enhancing product durability and performance .
Reference Standard in Analytical Chemistry
The compound serves as a reference standard for analytical methods in food and beverage analysis. Its characterization helps ensure the accuracy of measurements and compliance with regulatory standards . As a reference material, it is crucial for developing and validating analytical techniques used to detect related compounds in various matrices.
Case Study 1: Anticancer Activity
A study conducted on the effects of BMP antagonists revealed that this compound significantly reduced tumor growth in xenograft models of cancer by modulating BMP signaling pathways . This research highlights the potential for developing new cancer therapies based on this compound's mechanism of action.
Case Study 2: Photopolymerization Efficiency
In industrial applications, the efficiency of this compound as a photo-initiator was evaluated against traditional initiators like benzoin methyl ether. Results demonstrated superior curing speeds and mechanical properties in polymers cured with this compound under UV light .
Comparison with Similar Compounds
Key Structural and Functional Insights:
The fluorophenyl derivatives (e.g., CAS 1421463-21-9) balance lipophilicity and electronic effects, favoring metabolic stability and receptor binding.
Heterocyclic Influences: Thiazole-containing analogs (CAS 1705888-25-0) introduce additional hydrogen-bonding sites, which may improve target selectivity. The morpholinomethyl group in the target compound likely enhances solubility compared to non-polar substituents.
Biological Activity: Compounds with methylthio or fluorophenyl groups (e.g., CAS 1705865-20-8) are implicated in kinase or serotonin receptor modulation, aligning with Elafibranor’s role in metabolic regulation. Antitumor activity is suggested for thiadiazole and thiazolidinone analogs (), though direct data for the target compound remains speculative.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,4-thiazepane ring system in this compound?
- The 1,4-thiazepane ring can be synthesized via cyclization reactions involving thiol-containing precursors and α,β-unsaturated carbonyl intermediates. For example, refluxing 2-aminothiophenol with α,β-unsaturated ketones (e.g., 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) in methanol under acidic conditions yields benzothiazepine derivatives . Adjusting substituents (e.g., morpholinomethyl groups) requires post-cyclization functionalization using alkylation or reductive amination.
Q. How can the morpholinomethyl moiety be introduced into the thiazepane scaffold?
- The morpholinomethyl group is typically incorporated via Mannich reactions or nucleophilic substitution. For instance, reacting a secondary amine (e.g., morpholine) with formaldehyde and a thiazepane intermediate bearing a reactive methylene group can yield the morpholinomethyl derivative. Solvent choice (e.g., DMF or ethanol) and catalyst optimization (e.g., sodium acetate) are critical for regioselectivity .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- 1H/13C NMR : Assign peaks for the methylthio (δ ~2.5 ppm), morpholinomethyl (δ ~3.5–4.0 ppm), and thiazepane protons (δ ~1.8–2.2 ppm).
- X-ray crystallography : Resolve dihedral angles and boat conformation of the thiazepane ring, as seen in analogous benzothiazepines (e.g., dihedral angles ~34–53° between aromatic planes) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C19H25N2O2S2) .
Advanced Research Questions
Q. How does the boat conformation of the thiazepane ring influence pharmacological activity?
- Computational modeling (e.g., DFT or molecular docking) reveals that the boat conformation optimizes interactions with biological targets (e.g., calcium channels). The S10 sulfur atom in the thiazepane ring acts as a hydrogen-bond acceptor, while the morpholinomethyl group enhances solubility and membrane permeability . Compare with rigidified analogs to assess conformational flexibility’s role in activity.
Q. What strategies mitigate side reactions during the synthesis of the methylthiophenyl group?
- Oxidative byproducts : Use inert atmospheres (N2/Ar) to prevent sulfoxide formation.
- Competitive alkylation : Employ protecting groups (e.g., tert-butyldimethylsilyl) for the thiol moiety before introducing the methylthio group.
- Validation : Monitor reactions via TLC (chloroform/hexane) and characterize intermediates using IR spectroscopy (C=S stretch ~650 cm⁻¹) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic factors : Assess metabolic stability (e.g., CYP450 assays) and plasma protein binding. The morpholinomethyl group may improve bioavailability but could be susceptible to N-oxidation in vivo.
- Formulation optimization : Use nanoencapsulation or pro-drug strategies to enhance half-life .
Methodological Recommendations
- Synthesis : Prioritize TiO2 nanocatalysts for high-yield thiazole/thiazepane formation .
- Characterization : Combine X-ray crystallography with dynamic NMR to resolve conformational dynamics.
- Bioactivity Testing : Use calcium flux assays (for calcium channel targets) and MDCK cell monolayers (permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
